molecular formula C23H17NO4 B4134088 N-(2-methoxyphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide

N-(2-methoxyphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B4134088
M. Wt: 371.4 g/mol
InChI Key: KUVQQLPOACWJTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-methoxyphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide, also known as MOC-BZ, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It is a small molecule that exhibits various biochemical and physiological effects, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. It also exhibits anti-oxidant properties by scavenging free radicals and reducing oxidative stress. Additionally, this compound has been shown to induce apoptosis in cancer cells and inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Biochemical and Physiological Effects:
This compound exhibits various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and prostaglandins. It also exhibits anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. This compound has been shown to reduce oxidative stress by scavenging free radicals and increasing the activity of antioxidant enzymes. Additionally, it has been shown to regulate the immune system by modulating the activity of immune cells.

Advantages and Limitations for Lab Experiments

N-(2-methoxyphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It exhibits various biochemical and physiological effects, making it a versatile compound for studying different biological pathways. However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments. Additionally, the compound may have off-target effects, which could affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of N-(2-methoxyphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide. One area of research could be to investigate the compound's potential use in the treatment of Alzheimer's disease. It has been shown to exhibit neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases. Additionally, further research could be done to understand the mechanism of action of this compound and to identify its molecular targets. This could lead to the development of more potent and selective compounds. Finally, the compound could be studied for its potential use in combination therapy with other drugs to enhance their therapeutic effects.

Scientific Research Applications

N-(2-methoxyphenyl)-4-(2-oxo-2H-chromen-3-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties. The compound has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes. It has also been investigated for its role in regulating the immune system and reducing oxidative stress.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(2-oxochromen-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO4/c1-27-21-9-5-3-7-19(21)24-22(25)16-12-10-15(11-13-16)18-14-17-6-2-4-8-20(17)28-23(18)26/h2-14H,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVQQLPOACWJTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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